1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one
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Overview
Description
1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one is a compound that features a triazole ring, a piperazine ring, and an ethanone group. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties . The presence of the piperazine ring further enhances its pharmacological potential, making it a compound of interest in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the triazole derivative reacts with piperazine.
Introduction of the Ethanone Group: The ethanone group is added via acylation reactions, often using acetyl chloride or acetic anhydride under basic conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one involves its interaction with various molecular targets:
Enzyme Inhibition: The triazole ring can inhibit enzymes by binding to their active sites, disrupting their normal function.
Receptor Binding: The compound can bind to specific receptors in cells, modulating their activity and leading to therapeutic effects.
Pathway Modulation: By interacting with key proteins and enzymes, the compound can influence cellular pathways involved in growth, proliferation, and apoptosis.
Comparison with Similar Compounds
1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, but differ in their additional functional groups.
Piperazine Derivatives: Compounds with the piperazine ring also show diverse pharmacological properties, but their activity can vary based on the substituents attached to the ring.
Ethanone Derivatives: These compounds contain the ethanone group and are often used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combination of these functional groups, which contribute to its broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-9-12-13-11(14(9)3)8-15-4-6-16(7-5-15)10(2)17/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRBVEZVKQCFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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